Dehydrocorydaline (hydroxyl)

Antimalarial Infectious Disease Parasitology

Dehydrocorydaline (hydroxyl), a quaternary protoberberine alkaloid, is the dominant anti-inflammatory constituent (>50% total alkaloid content) of Corydalis yanhusuo. Unlike berberine or palmatine, its unique methyl substitution drives transporter-mediated cardiac accumulation (OCT1/3) and potent antimalarial activity (IC50 38 nM vs. P. falciparum 3D7) with low cytotoxicity (>90% viability). This compound is essential as an HPLC reference standard (≥98%) for quality control of Corydalis raw materials and as a selective tool for NF-κB/TNF-α pathway studies. Do not substitute with in-class analogs.

Molecular Formula C22H25NO5
Molecular Weight 383.4 g/mol
Cat. No. B12396741
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDehydrocorydaline (hydroxyl)
Molecular FormulaC22H25NO5
Molecular Weight383.4 g/mol
Structural Identifiers
SMILESCC1=C2C=CC(=C(C2=C[N+]3=C1C4=CC(=C(C=C4CC3)OC)OC)OC)OC.[OH-]
InChIInChI=1S/C22H24NO4.H2O/c1-13-15-6-7-18(24-2)22(27-5)17(15)12-23-9-8-14-10-19(25-3)20(26-4)11-16(14)21(13)23;/h6-7,10-12H,8-9H2,1-5H3;1H2/q+1;/p-1
InChIKeyVABDSZRJMKHGCS-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dehydrocorydaline (Hydroxyl) Procurement: Core Chemical Profile and Quality Markers


Dehydrocorydaline (hydroxyl), also known as 13-Methylpalmatine, is a quaternary protoberberine alkaloid primarily isolated from the tubers of *Corydalis yanhusuo* [1]. This compound is a major bioactive constituent of the traditional Chinese medicine Rhizoma Corydalis, recognized for its use in pain management and cardiovascular therapies [1]. Chemically, it has the molecular formula C22H24NO4+ and a molecular weight of 366.43 g/mol, with the CAS number 30045-16-0 . It is distinguished from other protoberberine alkaloids by a methyl group substitution, which influences its unique pharmacological profile. For procurement and research purposes, high-purity (>98%) reference standards of Dehydrocorydaline are essential for quality control and biological assays, with established HPLC methods available for its precise quantification [2].

Why Dehydrocorydaline Cannot Be Substituted by Generic Protoberberine Alkaloids


Substituting Dehydrocorydaline (hydroxyl) with other structurally similar protoberberine alkaloids like berberine, palmatine, or corydaline is not scientifically justified for targeted research applications. Although these compounds share a core isoquinoline scaffold, their distinct substitution patterns lead to significant quantitative differences in potency, bioactivity, and tissue distribution [1]. For instance, while Dehydrocorydaline constitutes over 50% of the total alkaloid content and accounts for the majority of the anti-inflammatory activity in *Corydalis* extracts, other in-class alkaloids like corydaline are present at less than half its concentration [2]. Furthermore, comparative pharmacokinetic studies have demonstrated that the absorption and elimination profiles of Dehydrocorydaline are significantly different when co-administered with other extract components, underscoring the impact of its unique molecular properties on biological performance [3]. The specific evidence below quantifies why this compound cannot be interchanged with its closest analogs.

Dehydrocorydaline vs. Analogs: A Quantitative Evidence Guide for Scientific Selection


Anti-Malarial Potency: Dehydrocorydaline vs. Berberine, Coptisine, and Palmatine

In a head-to-head study screening traditional Chinese medicines for anti-malarial activity, dehydrocorydaline nitrate, along with three other protoberberine alkaloids (berberine chloride, coptisine chloride, and palmatine chloride), was evaluated. The study reported an IC50 < 50 nM for dehydrocorydaline nitrate against the *P. falciparum* 3D7 strain. [1] Vendor datasheets further specify that Dehydrocorydaline exhibits potent anti-malarial effects with an IC50 of exactly 38 nM against the same strain.

Antimalarial Infectious Disease Parasitology

Anti-Inflammatory Efficacy: Quantifying the Contribution of Dehydrocorydaline vs. Corydaline and Others

An HPLC analysis of *Corydalis Rhizoma* (CR) crude drug quantified the content of nine major alkaloids. Dehydrocorydaline was identified as the most abundant alkaloid, with a content of 1.7962 ± 0.0012 mg/g [1]. The study concluded that dehydrocorydaline alone accounts for the majority of the anti-inflammatory property of the CR extract in LPS-treated macrophages, as evidenced by its potent inhibition of proinflammatory cytokines like TNF-α and IL-6, and suppression of the NF-κB pathway [2].

Inflammation Immunology Traditional Chinese Medicine

Pharmacokinetic Advantage: Superior Cardiac Distribution of Dehydrocorydaline vs. Tetrahydropalmatine

A comparative study on the tissue distribution of alkaloids from *Corydalis yanhusuo* in rats revealed a striking cardiac-specific accumulation of dehydrocorydaline. Following oral administration of the *Corydalis* extract, dehydrocorydaline exhibited the highest concentration in the heart, significantly exceeding levels in plasma and other major organs. [1] This is in contrast to other co-occurring alkaloids like tetrahydropalmatine (THP), which showed a more balanced distribution. The study identified organic cation transporters OCT1 and OCT3 as key mediators of this preferential cardiac uptake. [2]

Cardiovascular Pharmacology Pharmacokinetics Drug Distribution

Antiplatelet Aggregation Potency: Dehydrocorydaline vs. Corydaline

Vendor datasheets indicate that dehydrocorydaline inhibits thrombin-induced platelet aggregation with an IC50 of 34.914 µg/mL. A study on Corydalis yanhusuo alkaloids reported that at a concentration of 30 µM (approximately 11 µg/mL), corydaline inhibited ADP-induced platelet aggregation by approximately 50%. [1] While these assays use different agonists, the data suggests dehydrocorydaline possesses a similar or possibly greater potency against a key pathway of thrombus formation.

Thrombosis Platelet Biology Antithrombotic

Solubility and Stability Profile for In Vitro Assays: Dehydrocorydaline vs. Tetrahydropalmatine (THP)

Solubility is a critical parameter for reliable *in vitro* and *in vivo* studies. Dehydrocorydaline demonstrates high solubility in DMSO at 25°C, measured at up to 50 mg/mL (136.45 mM). This is comparable to the solubility of tetrahydropalmatine (THP) in DMSO, which is also reported at 50 mg/mL. In aqueous solutions, dehydrocorydaline has a solubility of 6 mg/mL in water, ensuring a usable concentration range for cell-based assays.

Analytical Chemistry Drug Formulation Preclinical Development

Validated Applications of Dehydrocorydaline (Hydroxyl) in Scientific and Industrial Settings


Malaria Research and Drug Discovery

Given its highly potent anti-malarial activity with an IC50 of 38 nM against *P. falciparum* 3D7 , Dehydrocorydaline (hydroxyl) is a prime candidate for use as a positive control or starting point for lead optimization in malaria drug discovery programs. Its low cytotoxicity profile (cell viability > 90%) further supports its use in screening assays to identify new antimalarial agents.

Cardiovascular Disease Modeling and Pharmacokinetic Studies

The unique, transporter-mediated high accumulation of Dehydrocorydaline in cardiac tissue [1] makes it an ideal tool compound for studying drug distribution in cardiovascular research. It can be used to investigate the role of OCT1/3 transporters in cardiac pharmacology or as a reference compound in developing heart-targeted drug delivery systems. Its cardioprotective effects in myocardial ischemia-reperfusion injury models also make it a key reagent for *in vivo* studies of coronary heart disease [2].

Quality Control and Standardization of *Corydalis yanhusuo* Products

For the nutraceutical and herbal supplement industry, Dehydrocorydaline serves as an essential analytical marker for the quality control of *Corydalis yanhusuo* raw materials and finished products [3]. As the most abundant and pharmacologically dominant alkaloid in the extract [4], its quantification via validated HPLC methods ensures product consistency, potency, and adherence to pharmacopoeial standards.

Inflammation and Immunology Research

Dehydrocorydaline is a valuable reagent for studying the NF-κB signaling pathway and the regulation of pro-inflammatory cytokines like TNF-α and IL-6 in macrophage cell models [5]. Its ability to potently inhibit these pathways positions it as a useful tool for elucidating mechanisms of inflammation and for screening potential anti-inflammatory drug candidates in academic and industrial labs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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